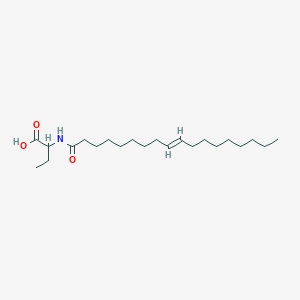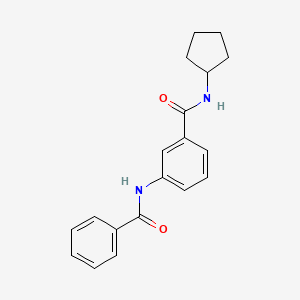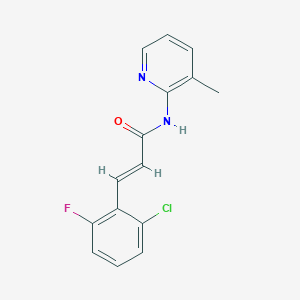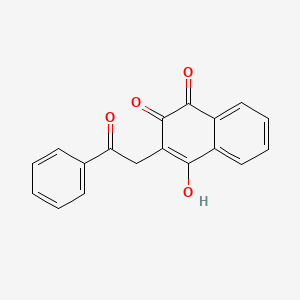
2-(oleoylamino)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(oleoylamino)butanoic acid, also known as OAB or 2-OAB, is a synthetic fatty acid derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. OAB is a structural analog of oleoylethanolamide (OEA), which is an endogenous lipid mediator that regulates appetite and body weight. OAB has been found to have similar effects on appetite and weight regulation, as well as other potential benefits.
Mechanism of Action
The mechanism of action of 2-(oleoylamino)butanoic acid is not fully understood, but it is believed to work through a similar pathway as OEA. OEA activates peroxisome proliferator-activated receptor alpha (PPAR-alpha), which regulates lipid metabolism and energy expenditure. 2-(oleoylamino)butanoic acid may also activate PPAR-alpha, leading to similar effects on appetite and weight regulation.
Biochemical and Physiological Effects:
In addition to its effects on appetite and weight regulation, 2-(oleoylamino)butanoic acid has been found to have other potential benefits. Studies have shown that 2-(oleoylamino)butanoic acid can reduce inflammation and oxidative stress, which are implicated in a variety of diseases such as diabetes, cardiovascular disease, and cancer. 2-(oleoylamino)butanoic acid has also been found to improve insulin sensitivity and glucose metabolism, suggesting that it may have potential as a treatment for diabetes.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(oleoylamino)butanoic acid in lab experiments is its specificity for PPAR-alpha, which allows for targeted effects on lipid metabolism and energy expenditure. However, the synthesis of 2-(oleoylamino)butanoic acid is complex and requires specialized equipment and expertise, which may limit its availability for use in lab experiments.
Future Directions
There are several future directions for research on 2-(oleoylamino)butanoic acid. One area of interest is the development of 2-(oleoylamino)butanoic acid-based therapies for obesity and related metabolic disorders. Another area of research is the investigation of 2-(oleoylamino)butanoic acid's effects on other physiological processes, such as inflammation and oxidative stress. Additionally, further studies are needed to fully understand the mechanism of action of 2-(oleoylamino)butanoic acid and its potential therapeutic applications.
Synthesis Methods
2-(oleoylamino)butanoic acid can be synthesized through a multi-step process that involves the reaction of oleic acid with 2-aminobutanoic acid. The resulting product is then purified through various chromatography techniques to obtain pure 2-(oleoylamino)butanoic acid. The synthesis of 2-(oleoylamino)butanoic acid is a complex process that requires expertise in organic chemistry and specialized equipment.
Scientific Research Applications
2-(oleoylamino)butanoic acid has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the role of 2-(oleoylamino)butanoic acid in appetite and weight regulation. Studies have shown that 2-(oleoylamino)butanoic acid can reduce food intake and body weight in animal models, suggesting that it may have potential as a treatment for obesity.
properties
IUPAC Name |
2-[[(E)-octadec-9-enoyl]amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H41NO3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(24)23-20(4-2)22(25)26/h11-12,20H,3-10,13-19H2,1-2H3,(H,23,24)(H,25,26)/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJWBBLXGIBDIRJ-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NC(CC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)NC(CC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H41NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4'-[1,4-dioxane-2,3-diylbis(oxy)]dibenzaldehyde bis(diphenylhydrazone)](/img/structure/B5745699.png)
![N-[2-(dimethylamino)ethyl]-2-(4-methylphenyl)acetamide](/img/structure/B5745704.png)
![N'-{[2-(2-bromo-4-chlorophenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5745714.png)
![N-(2-ethyl-6-methylphenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5745727.png)

![7-(4-chlorophenyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine](/img/structure/B5745752.png)

![4-[(tert-butylamino)methylene]-2-(4-methylphenyl)-1,3(2H,4H)-isoquinolinedione](/img/structure/B5745769.png)

![N-{[(2-methylphenyl)amino]carbonothioyl}-3-phenylpropanamide](/img/structure/B5745781.png)
![4-[3-(benzyloxy)benzoyl]-4H-1,2,4-triazol-3-amine](/img/structure/B5745786.png)

![N-allyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenyl)acetamide](/img/structure/B5745792.png)